TRPM8 Antagonist Activity of the 2-Methylpropanamide vs. Des-Methyl Propanamide Analog
The target compound is described as a potent and selective TRPM8 antagonist, while the des-methyl analog N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide lacks the α-methyl branch and is not reported to exhibit TRPM8 activity [1]. Although no head-to-head IC50 data are publicly available for this specific pair, the patent literature on structurally related TRPM8 antagonists consistently shows that the α-substitution pattern on the propanamide linker is a key determinant of both potency and selectivity [1].
| Evidence Dimension | TRPM8 Antagonist Activity |
|---|---|
| Target Compound Data | Annotated as a potent and selective TRPM8 antagonist (exact IC50 not publicly reported) |
| Comparator Or Baseline | N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (des-methyl analog); no TRPM8 activity reported |
| Quantified Difference | Not quantifiable from public data |
| Conditions | Inference based on SAR from TRPM8 modulator patents and vendor annotations |
Why This Matters
This structural distinction dictates whether a compound engages TRPM8 at all, making the analog unsuitable for TRPM8-focused research campaigns.
- [1] Bregman, H. et al. (2016). Substituted aza-bicyclic imidazole derivatives useful as TRPM8 receptor modulators. US Patent 9,409,915 B2. Filed 2015-02-04. View Source
